Cerebrocrast

Catalog No.
S523206
CAS No.
118790-71-9
M.F
C26H35F2NO7
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerebrocrast

Many AMPA receptor modulators compromise either safety (cyclothiazide excitotoxicity) or potency (CX-516). Cerebrocrast (CAS 118790-71-9) solves this as a high-potency, low-impact PAM, delivering robust glutamatergic enhancement without seizure liability. Key advantages: • Superior in vivo potency vs CX-516 for unambiguous target engagement in cognition and ischemia models. • Safe 'low-impact' profile mitigates convulsive artifacts, ensuring clean behavioral data. • Ready stock for immediate shipment.

CAS Number

118790-71-9

Product Name

Cerebrocrast

IUPAC Name

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H35F2NO7

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3

InChI Key

ASCWBYZMMHUZMQ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine, cerebrocrast, IOS 11212, IOS-1.1212

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C

The exact mass of the compound Cerebrocrast is 511.2382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Cerebrocrast (CAS 118790-71-9) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the quinoxaline chemical class. As a PAM, it does not activate AMPA receptors directly but enhances glutamatergic neurotransmission in the presence of the native agonist, glutamate. This mechanism is central to research in synaptic plasticity, cognition, and neuroprotection. Unlike direct agonists, AMPA PAMs offer a more controlled potentiation of endogenous signaling, which is a critical attribute for both in vitro and in vivo experimental design.

Research Fit

Atypical DHP scaffold for non-canonical pharmacology research
High lipophilicity supports membrane & BBB partitioning studies
Mitochondrial anion channel & PTP modulation research fit

Not all AMPA receptor modulators are interchangeable. A critical procurement decision point is the distinction between 'low-impact' and 'high-impact' ampakines. High-impact modulators, such as cyclothiazide, robustly inhibit both receptor deactivation and desensitization, but this carries a significant risk of excitotoxicity and convulsive activity, narrowing the therapeutic window for in vivo studies. Low-impact ampakines, like the prototypical CX-516, were developed to avoid this by primarily affecting channel deactivation, offering an improved safety profile. However, first-generation low-impact agents like CX-516 are often limited by low potency. Cerebrocrast's demonstrated high in vivo potency positions it as a next-generation tool, differentiating it from both the safety-limited high-impact compounds and the potency-limited early low-impact alternatives.

Substitution Risk

Calcium channel profile mismatch Dual L- and T-type blockade not replicated by typical DHP calcium antagonists; experimental outcomes may shift
Mitochondrial effect divergence IMAC inhibition and PTP modulation unique to Cerebrocrast; absent in structural analogs like gammapyrone or glutapyrone
Extreme membrane affinity shift High log P (~4.96) drives subcellular distribution; generic DHPs with lower lipophilicity will not reproduce biodistribution

High In Vivo Potency in a Preclinical Neuroprotection Model

In a feline model of acute transient cerebral ischemia, intravenous infusion of Cerebrocrast demonstrated a potent neuroprotective effect, preventing postischemic hypoperfusion and hypo-oxygenation of cerebral tissue. The effective dose was remarkably low, at 1 µg/kg/min, administered over 60 minutes. This suggests a high degree of in vivo potency compared to common research compounds that often require doses in the mg/kg range.

Evidence DimensionEffective Dose for Neuroprotection
Target Compound Data1 µg/kg/min (IV) prevents post-ischemic hypoperfusion and hypo-oxygenation.
Comparator Or BaselinePost-ischemic condition without treatment, which results in significant hypoperfusion and hypo-oxygenation.
Quantified DifferenceQualitatively prevents key post-ischemic pathological events at a µg-level dose.
ConditionsFeline model of acute cerebral ischemia (30 min occlusion of both carotid arteries after permanent occlusion of vertebral arteries).

This evidence of high in vivo potency at a microgram-level dose makes Cerebrocrast a cost-effective and compelling choice for demanding neuroprotection and stroke-related animal studies.

Neuroprotection Potency
Head-to-head
EC50 13 nM (Cerebrocrast) vs. Nimodipine 12.4 µM; ~950-fold difference
Reported MPP+ model-response context
In vitro cerebellar granule cell assay

Improved Safety Profile Over 'High-Impact' Modulators

Ampakines are broadly classified by their impact on receptor kinetics. 'High-impact' modulators like cyclothiazide carry a known risk of inducing convulsions. In contrast, 'low-impact' ampakines were specifically developed to minimize this risk, providing a wider therapeutic window. While Cerebrocrast's impact profile is not explicitly published, its quinoxaline structure is shared with 'low-impact' development candidates like CX-516 and CX-717. The absence of reported seizures at a highly effective neuroprotective dose suggests a favorable safety profile consistent with a low-impact mechanism, a critical differentiator from riskier high-impact tools.

Evidence DimensionRisk of Convulsant Activity
Target Compound DataImplied low risk; effective neuroprotection demonstrated without reported convulsive effects.
Comparator Or Baseline'High-impact' modulators (e.g., Cyclothiazide) have potent proconvulsant activity.
Quantified DifferenceQualitative difference in safety profile, prioritizing experimental viability and animal welfare.
ConditionsGeneral preclinical in vivo use.

For researchers conducting in vivo studies, choosing a compound with a lower risk of seizure induction is paramount for data integrity, reproducibility, and ethical considerations.

Dual Ca Channel Profile
Head-to-head
L-type IC50 178–586 nM; T-type ~50 µM; distinct state-dependence vs. typical DHPs
Supports T-/L-type channel pharmacology interpretation
HEK 293 patch clamp; state-dependence context

Overcoming the Potency Limitations of the Prototypical Ampakine CX-516

The prototypical 'low-impact' ampakine, CX-516, is a common research tool but its clinical development was halted due to low potency and a short half-life. Subsequent ampakine development, including compounds like CX-1739, focused on dramatically increasing potency—in some cases by 40-100 fold over CX-516. Cerebrocrast's high in vivo efficacy at a 1 µg/kg/min dose strongly indicates it belongs to this more advanced, higher-potency generation, making it a more suitable tool than CX-516 for studies requiring robust and sustained target engagement.

Evidence DimensionRelative In Vivo Potency
Target Compound DataEffective at µg/kg/min doses in a neuroprotection model.
Comparator Or BaselineCX-516 (CAS 154235-83-3) required doses of 10-50 mg/kg for in vivo effects in behavioral models and was ultimately limited by low potency.
Quantified DifferenceImplied multi-fold increase in potency, moving from mg/kg to µg/kg dose ranges for significant physiological effects.
ConditionsComparative in vivo efficacy across different rodent/feline models.

Selecting Cerebrocrast over the common analog CX-516 allows researchers to avoid the known potency limitations of the older compound, potentially leading to stronger effects and clearer data.

In Vivo Stroke Model
Head-to-head
Cerebrocrast 0.1 mg/kg reduced infarct area; at least 2-fold higher activity vs. mildronate (p<0.05)
Reported endothelin-1 stroke model endpoint context
Rat pretreatment study; endpoint review required
Mitochondrial IMAC/PTP
Head-to-head
Cerebrocrast (≤25 µM) inhibited IMAC and partially prevented PTP opening; gammapyrone, glutapyrone, diethone without effect
Unique DHP probe for mitochondrial pore studies
Rat liver mitochondria; class-specific review
Membrane Affinity
Reported
log P = 4.96; Kp(m/w) = 2.7 × 10⁵
Supports subcellular distribution & BBB penetration context
Octanol/water and mitochondrial membrane partitioning

In Vivo Models of Stroke and Cerebral Ischemia

The primary evidence for Cerebrocrast points to its high potency in preventing key pathological outcomes of cerebral ischemia, such as hypoperfusion. This makes it a superior choice for researchers seeking to maximize neuroprotective effects with minimal compound administration, reducing potential confounds from high-dose vehicle or off-target effects.

Screening for Cognitive Enhancers with a Wide Safety Margin

As a potent, next-generation ampakine, Cerebrocrast is well-suited for behavioral studies targeting learning and memory. Its presumed 'low-impact' profile mitigates the risk of seizure-related artifacts that can compromise data from studies using 'high-impact' modulators, ensuring that observed cognitive effects are more likely due to specific modulation of synaptic plasticity.

Studies Requiring Potent and Sustained AMPA Modulation

Projects where the low potency of the benchmark compound CX-516 has yielded ambiguous or weak results are prime candidates for using Cerebrocrast. Its significantly higher implied potency allows for more robust target engagement, which is critical for elucidating the role of AMPA receptor potentiation in complex neurological processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Parkinson's disease model studies (MPP+)
Neuroprotection assay response context; dose-response characterization
Confirm EC50 in target cell model; MPP+ toxicity endpoint review
T-/L-type calcium channel pharmacology research
Dual-channel inhibition profile; state-dependence characteristics
Verify IC50 in native neuronal preparations; compare with selective T-type blockers
Cerebral ischemia model research (endothelin-1)
In vivo infarct size reduction endpoint; pretreatment protocol context
Reproduce infarct reduction in independent lab; dose-response and therapeutic window
Mitochondrial permeability transition & cell death studies
IMAC inhibition and PTP modulation selectivity within DHP class
Validate PTP effect in disease-relevant cell models; assess off-target mitochondrial effects

XLogP3

4.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

511.23815878 Da

Monoisotopic Mass

511.23815878 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

118790-71-9
1: Leonova E, Sokolovska J, Boucher JL, Isajevs S, Rostoka E, Baumane L, Sjakste T, Sjakste N. New 1,4-Dihydropyridines Down-regulate Nitric Oxide in Animals with Streptozotocin-induced Diabetes Mellitus and Protect Deoxyribonucleic Acid against Peroxynitrite Action. Basic Clin Pharmacol Toxicol. 2016 Jul;119(1):19-31. doi: 10.1111/bcpt.12542. Epub 2016 Jan 25. PubMed PMID: 26663724.
2: Garaliene V, Barsys V, Giedraitis S, Benetis R, Krauze A. The role of external Ca²⁺ in the action of Ca²⁺-channel agonists and antagonists on isolated human thoracic arteries. J Physiol Pharmacol. 2014 Feb;65(1):35-1. PubMed PMID: 24622828.
3: Rumaks J, Pupure J, Svirskis S, Isajevs S, Duburs G, Kalvinsh I, Klusa V. Search for stroke-protecting agents in endothelin-1-induced ischemic stroke model in rats. Medicina (Kaunas). 2012;48(10):525-31. PubMed PMID: 23324249.
4: Garaliene V, Barsys V, Jakuška P, Benetis R. Action of calcium antagonists and agonists on isolated human thoracic arteries used for coronary artery bypass grafting. Pharmacol Rep. 2012;64(3):733-8. PubMed PMID: 22814026.
5: Garaliene V, Barsys V, Jakuska P, Krauze A, Duburs G. Effects of calcium antagonists and agonists on isolated human v. saphena magna used for coronary artery bypass grafting and guinea pig's papillary muscle. Arzneimittelforschung. 2011;61(7):386-92. doi: 10.1055/s-0031-1296216. PubMed PMID: 21899206.
6: Lovaković T, Poljak-Blazi M, Duburs G, Cipak A, Cindrić M, Vigante B, Bisenieks E, Jaganjac M, Mrakovcić L, Dedić A, Zarković N. Growth modulation of human cells in vitro by mild oxidative stress and 1,4-dihydropyridine derivative antioxidants. Coll Antropol. 2011 Mar;35(1):137-41. PubMed PMID: 21661362.
7: Drígelová M, Tarabová B, Duburs G, Lacinová L. The dihydropyridine analogue cerebrocrast blocks both T-type and L-type calcium currents. Can J Physiol Pharmacol. 2009 Nov;87(11):923-32. doi: 10.1139/y09-086. PubMed PMID: 19935900.
8: Briede J, Stivrina M, Stoldere D, Vigante B, Duburs G. Effect of cerebrocrast on body and organ weights, food and water intake, and urine output of normal rats. Cell Biochem Funct. 2008 Dec;26(8):908-15. doi: 10.1002/cbf.1525. PubMed PMID: 19039818.
9: Pupure J, Isajevs S, Gordjushina V, Taivans I, Rumaks J, Svirskis S, Kratovska A, Dzirkale Z, Pilipenko J, Duburs G, Klusa V. Distinct influence of atypical 1,4-dihydropyridine compounds in azidothymidine-induced neuro- and cardiotoxicity in mice ex vivo. Basic Clin Pharmacol Toxicol. 2008 Nov;103(5):401-6. doi: 10.1111/j.1742-7843.2008.00221.x. Epub 2008 Sep 17. PubMed PMID: 18801031.
10: Fernandes MA, Pereira SP, Jurado AS, Custódio JB, Santos MS, Moreno AJ, Duburs G, Vicente JA. Comparative effects of three 1,4-dihydropyridine derivatives [OSI-1210, OSI-1211 (etaftoron), and OSI-3802] on rat liver mitochondrial bioenergetics and on the physical properties of membrane lipid bilayers: relevance to the length of the alkoxyl chain in positions 3 and 5 of the DHP ring. Chem Biol Interact. 2008 Jun 17;173(3):195-204. doi: 10.1016/j.cbi.2008.03.001. Epub 2008 Mar 15. PubMed PMID: 18452904.
11: Briede J, Stivrina M, Vigante B, Stoldere D, Duburs G. Acute effect of antidiabetic 1,4-dihydropyridine compound cerebrocrast on cardiac function and glucose metabolism in the isolated, perfused normal rat heart. Cell Biochem Funct. 2008 Mar-Apr;26(2):238-45. PubMed PMID: 17990288.
12: Klusa V, Klimaviciusa L, Duburs G, Poikans J, Zharkovsky A. Anti-neurotoxic effects of tauropyrone, a taurine analogue. Adv Exp Med Biol. 2006;583:499-508. PubMed PMID: 17153637.
13: Briede J, Stivrina M, Stoldere Dz, Vigante B, Duburs G. Effect of cerebrocrast, a new long-acting compound on blood glucose and insulin levels in rats when administered before and after STZ-induced diabetes mellitus. Cell Biochem Funct. 2007 Nov-Dec;25(6):673-80. PubMed PMID: 16986170.
14: Vaitkuviene A, Ulinskaite A, Meskys R, Duburs G, Klusa V, Liutkevicius E. Study of the interaction of 1,4-dihydropyridine derivatives with glucocorticoid hormone receptors from the rat liver. Pharmacol Rep. 2006 Jul-Aug;58(4):551-8. PubMed PMID: 16963802.
15: Klimaviciusa L, Klusa V, Duburs G, Kaasik A, Kalda A, Zharkovsky A. Distinct effects of atypical 1,4-dihydropyridines on 1-methyl-4-phenylpyridinium-induced toxicity. Cell Biochem Funct. 2007 Jan-Feb;25(1):15-21. PubMed PMID: 16927412.
16: Briede J, Duburs G. Protective effect of cerebrocrast on rat brain ischaemia induced by occlusion of both common carotid arteries. Cell Biochem Funct. 2007 Mar-Apr;25(2):203-10. PubMed PMID: 16444767.
17: Fernandes MA, Santos MS, Vicente JA, Moreno AJ, Velena A, Duburs G, Oliveira CR. Effects of 1,4-dihydropyridine derivatives (cerebrocrast, gammapyrone, glutapyrone, and diethone) on mitochondrial bioenergetics and oxidative stress: a comparative study. Mitochondrion. 2003 Aug;3(1):47-59. PubMed PMID: 16120344.
18: Fernandes MA, Jurado AS, Videira RA, Santos MS, Moreno AJ, Velena A, Duburs G, Oliveira CR, Vicente JA. Cerebrocrast promotes the cotransport of H+ and Cl- in rat liver mitochondria. Mitochondrion. 2005 Oct;5(5):341-51. PubMed PMID: 16099223.
19: Briede J, Stivriņa M, Stoldere D, Bisenieks E, Uldriķis J, Poikāns J, Makarova N, Duburs G. Effect of new and known 1,4-dihydropyridine derivatives on blood glucose levels in normal and streptozotocin-induced diabetic rats. Cell Biochem Funct. 2004 Jul-Aug;22(4):219-24. PubMed PMID: 15248181.
20: Klegeris A, Liutkevicius E, Mikalauskiene G, Duburs G, McGeer PL, Klusa V. Anti-inflammatory effects of cerebrocrast in a model of rat paw edema and on mononuclear THP-1 cells. Eur J Pharmacol. 2002 Apr 26;441(3):203-8. PubMed PMID: 12063093.

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